molecular formula C8H13NO3 B065143 Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 177980-28-8

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B065143
CAS No.: 177980-28-8
M. Wt: 171.19 g/mol
InChI Key: YLVMNNQUWKXAHL-UHFFFAOYSA-N
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Description

Ethyl 7-oxa-2-azabicyclo[410]heptane-2-carboxylate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

The synthesis of Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The presence of oxygen and nitrogen atoms within its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate can be compared with other bicyclic compounds such as:

The uniqueness of Ethyl 7-oxa-2-azabicyclo[41

Properties

IUPAC Name

ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-11-8(10)9-5-3-4-6-7(9)12-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVMNNQUWKXAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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